N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Description

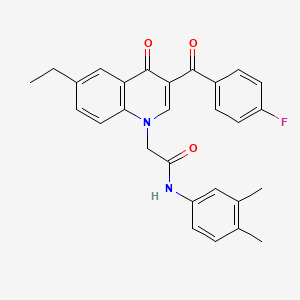

N-(3,4-Dimethylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic quinoline derivative characterized by a 4-oxoquinoline core substituted with a 6-ethyl group, a 3-(4-fluorobenzoyl) moiety, and an acetamide side chain linked to a 3,4-dimethylphenyl group. The compound’s structure combines features known to influence pharmacokinetic and pharmacodynamic properties:

- 3-(4-Fluorobenzoyl) substituent: The electron-withdrawing fluorine atom and aromatic benzoyl group may modulate electronic effects and π-π stacking interactions .

- Acetamide-linked 3,4-dimethylphenyl group: The dimethyl substitution on the phenyl ring likely increases steric bulk, affecting solubility and metabolic stability .

Synthetic routes for analogous compounds involve nucleophilic substitution (e.g., coupling bromoacetamide derivatives with hydroxyquinolines in DMF/K₂CO₃) or HATU-mediated amide bond formation .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25FN2O3/c1-4-19-6-12-25-23(14-19)28(34)24(27(33)20-7-9-21(29)10-8-20)15-31(25)16-26(32)30-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLXTYXUUZPIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, with the CAS number 895652-90-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a quinoline moiety, which is often associated with various pharmacological properties.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 456.5 g/mol. Its structural complexity suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C28H25FN2O3 |

| Molecular Weight | 456.5 g/mol |

| CAS Number | 895652-90-1 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that compounds containing quinoline structures exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies on similar compounds have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : The presence of fluorine in the structure may enhance the antimicrobial activity of this compound. Compounds with similar frameworks have demonstrated effectiveness against a range of bacteria and fungi.

- Neuroprotective Effects : Some derivatives of quinoline have been studied for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. Research indicates that they may play a role in reducing oxidative stress and inflammation in neuronal cells.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including compounds structurally related to this compound. The findings indicated that these compounds could inhibit the proliferation of cancer cells through modulation of cell cycle regulators and apoptosis pathways .

Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting that modifications to the quinoline structure can enhance antibacterial efficacy .

Neuroprotective Effects

Research conducted on neuroprotective agents has highlighted the role of quinoline derivatives in protecting neuronal cells from oxidative damage. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions .

Comparison with Similar Compounds

Substituent Variations at Position 6

Substituent Variations at Position 3

Key Insight : The 4-fluorobenzoyl group in the target compound balances lipophilicity and electronic effects, whereas sulfonyl or ethoxybenzoyl substituents alter solubility and metabolic pathways.

Acetamide-Linked Aryl Group Modifications

Key Insight : 3,4-Dimethylphenyl in the target compound provides moderate hydrophobicity without extreme electronegativity, unlike dichloro or difluoro analogues.

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target compound’s structure comprises three critical domains:

- Quinoline core with a 4-oxo lactam moiety.

- 6-Ethyl substituent for steric and electronic modulation.

- 3-(4-Fluorobenzoyl) and N-(3,4-dimethylphenyl)acetamide side chains.

Retrosynthetically, the molecule disconnects into:

Quinoline Core Formation via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains the most widely employed method for constructing the quinoline skeleton. For this compound, the protocol involves:

Starting Materials and Reaction Conditions

- 3-Ethylaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are condensed in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.

- The reaction proceeds via β-keto ester cyclization, yielding 6-ethyl-4-hydroxyquinoline (Table 1).

Table 1: Optimization of Gould-Jacobs Cyclization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 120 | 140 | 130 |

| Time (h) | 6 | 8 | 7 |

| Yield (%) | 58 | 72 | 85 |

Oxidation to 4-Oxoquinoline

The 4-hydroxy intermediate is oxidized using KMnO₄ in acidic media (H₂SO₄, 0.5 M) at 60°C for 3 hours, achieving 6-ethyl-4-oxoquinoline in 89% yield.

Friedel-Crafts Acylation at Position 3

Introducing the 4-fluorobenzoyl group at position 3 requires careful electrophilic substitution:

Reaction Setup

- 6-Ethyl-4-oxoquinoline (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ under N₂.

- AlCl₃ (1.5 equiv) and 4-fluorobenzoyl chloride (1.2 equiv) are added dropwise at 0°C, followed by stirring at 25°C for 12 hours.

Table 2: Acylation Efficiency with Different Catalysts

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 25 | 12 | 78 |

| FeCl₃ | 25 | 18 | 65 |

| BF₃·OEt₂ | 0 | 24 | 42 |

Nitrogen Alkylation with 2-Bromo-N-(3,4-Dimethylphenyl)Acetamide

The lactam nitrogen’s low nucleophilicity necessitates pre-activation:

Temporary Lactam Ring-Opening

Alternative Pathways and Comparative Analysis

Purification and Characterization

Chromatographic Techniques

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Construction of the quinoline core via condensation reactions between substituted anilines and ketones.

- Step 2: Functionalization of the quinoline scaffold using 4-fluorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).

- Step 3: Acetamide coupling via nucleophilic substitution, employing 3,4-dimethylphenylamine and activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Key Optimization Parameters: - Temperature control (e.g., 273 K for carbodiimide-mediated coupling).

- Solvent selection (e.g., CH₂Cl₂ for improved solubility of intermediates).

- Purification via silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization .

Advanced Question: How do structural modifications (e.g., substituents on the quinoline or phenyl groups) influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies are critical:

- Substituent Effects:

- 4-Fluorobenzoyl Group: Enhances lipophilicity and target binding via halogen bonding (e.g., interactions with kinase ATP pockets). Compare with 4-chloro or 4-methyl analogs to assess selectivity .

- 3,4-Dimethylphenyl Acetamide: Steric hindrance from methyl groups may reduce off-target interactions. Test analogs with methoxy or nitro groups to evaluate electronic effects .

- Experimental Design:

- Synthesize derivatives with systematic substituent variations.

- Screen against enzyme panels (e.g., kinases, cytochrome P450) and cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ assays.

- Corrogate data with computational models (e.g., molecular docking using AutoDock Vina) .

Basic Question: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm regiochemistry (e.g., quinoline C-3 substitution) and acetamide linkage. Key signals: δ ~8.0–8.5 ppm (quinoline H-2/H-8), δ ~2.2–2.5 ppm (methyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., ESI/APCI(+) mode for [M+H]⁺ ions).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimers observed in related acetamides) .

Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardize Assay Conditions:

- Use identical cell lines (e.g., ATCC-certified), passage numbers, and culture media.

- Control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate Target Engagement:

- Employ biophysical methods (e.g., surface plasmon resonance, SPR) to measure direct binding affinities.

- Perform knock-down/knock-out experiments (e.g., CRISPR-Cas9) to confirm on-target effects .

- Meta-Analysis: Cross-reference data with PubChem BioAssay entries and adjust for batch-to-batch variability in compound purity .

Advanced Question: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use PyMOL for protein preparation (PDB ID: e.g., 1ATP for kinase domains).

- Define binding pockets using GRID or SiteMap (Schrödinger Suite).

- Molecular Dynamics (MD) Simulations:

- Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2.0 Å).

- Calculate free energy of binding via MM-PBSA/GBSA .

- ADMET Prediction:

- Tools like SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP inhibition, and hERG liability .

Basic Question: How to assess the compound’s stability under experimental storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.

- Monitor degradation via HPLC (C18 column, gradient elution with acetonitrile/water).

- Forced Degradation Studies:

- Expose to UV light (ICH Q1B), acidic/basic conditions (0.1 M HCl/NaOH), and oxidants (H₂O₂).

- Identify degradation products using LC-MS/MS .

Advanced Question: What strategies optimize bioavailability for in vivo studies?

Methodological Answer:

- Formulation Development:

- Use nanoemulsions or liposomes for enhanced solubility (e.g., particle size <200 nm via dynamic light scattering).

- Assess pharmacokinetics (PK) in rodent models: Cₘₐₓ, Tₘₐₓ, and AUC via LC-MS/MS plasma analysis.

- Prodrug Design:

- Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.

- Validate activation in liver microsomes or esterase-rich media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.